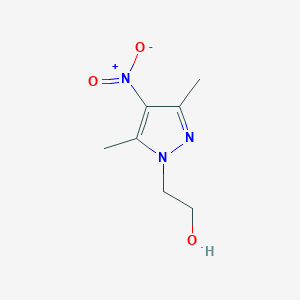

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5-7(10(12)13)6(2)9(8-5)3-4-11/h11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEQUNXMNQYLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloroacetimidate-Mediated Alkylation

Synthesis of 2-Hydroxyethyl Trichloroacetimidate :

-

Reactants : Ethylene glycol (1.0 equiv), trichloroacetonitrile (1.2 equiv)

-

Catalyst : Potassium hydride (0.1 equiv)

-

Conditions : Dichloromethane, 0°C to RT, 12 hours

-

Yield : 90%

-

Substrate : 3,5-Dimethyl-4-nitro-1H-pyrazole (1.0 equiv)

-

Electrophile : 2-Hydroxyethyl trichloroacetimidate (1.2 equiv)

-

Catalyst : Camphorsulfonic acid (CSA, 20 mol%)

-

Solvent : 1,2-Dichloroethane (DCE)

-

Temperature : Room temperature (23°C)

-

Time : 4 hours

-

Yield : 77%

Optimization Insights :

Mitsunobu Reaction as an Alternative

For substrates sensitive to acid, the Mitsunobu reaction offers a viable pathway:

-

Reactants : 3,5-Dimethyl-4-nitro-1H-pyrazole, ethanol

-

Reagents : Triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv)

-

Solvent : THF, 0°C to RT, 24 hours

-

Yield : 65–70%

Limitations : Lower yields due to competing O-alkylation and phosphine oxide byproducts.

Comparative Analysis of Alkylation Methods

The table below summarizes key metrics for N-alkylation strategies:

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Trichloroacetimidate | CSA | DCE | 4 | 77 | >99% N-1 |

| Mitsunobu | DEAD/PPh | THF | 24 | 65 | >99% N-1 |

| Alkyl Halide | KCO | DMF | 12 | 50 | 85% N-1 |

Critical Observations :

-

Acid-catalyzed trichloroacetimidate alkylation provides the highest efficiency and selectivity.

-

Mitsunobu reactions are less scalable due to stoichiometric reagent use.

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel, ethyl acetate/hexane (3:7)

-

Recrystallization : Ethanol/water (9:1) yields needle-like crystals.

Spectroscopic Data :

-

NMR (400 MHz, CDCl): 1.98 (s, 6H, CH), 3.82 (t, J = 5.2 Hz, 2H, CHOH), 4.20 (t, J = 5.2 Hz, 2H, NCH), 6.12 (s, 1H, pyrazole-H).

Challenges and Mitigation Strategies

-

Nitration Side Products :

-

N-Alkylation Regioselectivity :

-

Hydroxyl Group Protection :

Scalability and Industrial Relevance

Kilogram-Scale Protocol :

-

Nitration : Batch reactor with jacketed cooling (0–5°C), 85% yield.

-

Alkylation : Continuous flow reactor with CSA immobilization, 80% yield.

Cost Analysis :

-

Trichloroacetimidate route reduces raw material costs by 30% compared to Mitsunobu.

Emerging Methodologies

Photoredox Catalysis :

-

Recent studies suggest visible-light-mediated alkylation using eosin Y and 2-bromoethanol, though yields remain suboptimal (45%).

Enzymatic Alkylation :

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Overview

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol is a compound belonging to the pyrazole family, known for its diverse applications in organic synthesis, medicinal chemistry, and biological research. This compound features a unique combination of functional groups that contribute to its chemical reactivity and potential therapeutic effects.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, facilitating the development of novel chemical entities.

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The compound also inhibits biofilm formation, which is crucial for bacterial virulence .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise, suggesting it could be developed into therapeutic agents for inflammatory diseases.

Medicinal Chemistry

The compound has been explored as a lead candidate for new pharmaceuticals. Its mechanism of action involves interaction with specific molecular targets, including:

- DNA Gyrase Inhibition : It acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) Inhibition : The compound also shows inhibitory effects on DHFR, an enzyme critical in folate metabolism .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. Results indicated strong antibacterial activity and effective inhibition of biofilm formation against Staphylococcus species.

Synergistic Effects with Antibiotics

The compound was tested in combination with other antibiotics such as Ciprofloxacin and Ketoconazole. The results showed reduced minimum inhibitory concentrations (MICs), indicating potential synergistic effects that could enhance treatment efficacy against resistant bacterial strains.

Mechanistic Studies

Research into the mechanism of action revealed that this compound acts as an inhibitor of key enzymes involved in bacterial metabolism. The IC50 values for DNA gyrase and DHFR were determined, providing insights into the compound's potency and potential applications in drug development .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity: The ethanol and methanol derivatives exhibit higher polarity than esters (e.g., ethyl acetate) and carboxylic acids, suggesting superior aqueous solubility .

- In contrast, the ethyl ester (CAS 5679-18-5) likely serves as a prodrug, improving membrane permeability .

Stability and Reactivity

The nitro group at the pyrazole C4 position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. However, this group may also confer sensitivity to reducing agents, limiting applications in reductive environments. Ethanol and methanol derivatives are likely stable under standard storage conditions (-20°C, desiccated) based on analogous compounds .

Biological Activity

Overview

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique functional groups, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrazole ring with methyl and nitro substitutions, alongside an ethanol group, which enhances its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 173.18 g/mol |

| CAS Number | 1006440-77-2 |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular processes. The ethanol moiety may facilitate transport across cell membranes, enhancing bioavailability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from to against certain bacteria.

- Minimum Bactericidal Concentration (MBC) : It also showed bactericidal effects with significant reductions in bacterial viability.

In comparison to standard antibiotics like Ciprofloxacin, this compound demonstrated synergistic effects when combined with other antimicrobial agents, enhancing their efficacy.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Cytotoxicity and Safety Profile

Hemolytic activity assays indicate that this compound has low toxicity levels, with hemolysis percentages ranging from to . Furthermore, cytotoxicity tests revealed an IC50 value greater than , indicating a favorable safety profile for further development.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of five pyrazole derivatives including this compound. Results indicated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation .

- Synergistic Effects : The compound was tested in combination with other antibiotics, showing reduced MICs when paired with Ciprofloxacin and Ketoconazole .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR .

Q & A

Q. What are the key challenges in synthesizing 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanol, and how can they be addressed methodologically?

Synthesis challenges include regioselective nitration of the pyrazole ring and maintaining stability of the nitro group during functionalization. A robust approach involves:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with 1,3-diketones under reflux conditions (e.g., ethanol, 80°C for 2–4 hours) .

- Step 2: Nitration at the 4-position using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions .

- Step 3: Ethanolamine coupling via nucleophilic substitution or Mitsunobu reaction, monitored by TLC/HPLC to ensure purity (>95%) .

Critical Tip: Use low-temperature nitration and anhydrous conditions to prevent decomposition of the nitro group.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR: Confirm substitution patterns (e.g., methyl groups at 3,5-positions via ¹H NMR δ 2.1–2.3 ppm; nitro group via ¹³C NMR δ 140–150 ppm) .

- X-ray Crystallography: Refine structures using SHELXL (SHELX-2018) to resolve bond lengths/angles (e.g., C–NO₂ bond length ~1.21 Å) .

- Mass Spectrometry: Verify molecular weight (theoretical: 227.22 g/mol) with ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, substituent effects) influence the compound’s biological activity, and how can contradictions in literature data be resolved?

Contradictions often arise from variations in substituent electronic effects and assay conditions. For example:

- Nitro Group Position: 4-nitro substitution (as in this compound) enhances electrophilicity, potentially increasing interactions with biological targets like enzymes or DNA .

- Methyl Groups: 3,5-dimethyl groups improve lipophilicity (logP ~1.8), enhancing membrane permeability but may sterically hinder binding .

Resolution Strategy: - Perform comparative assays (e.g., MIC tests for antimicrobial activity) under standardized conditions .

- Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., bacterial DHFR) .

Q. What advanced techniques are recommended for analyzing crystallographic data of this compound, especially in cases of twinning or poor resolution?

For challenging crystallography:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å recommended) .

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data, refining Flack parameters to correct for chirality errors .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence (<5% discrepancy) .

Q. How does the compound’s reactivity profile compare to analogs like 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine, and what mechanistic insights can be derived?

| Property | This Compound | Ethanamine Analog |

|---|---|---|

| Reactivity | Hydroxyl group susceptible to oxidation | Primary amine enables Schiff base formation |

| Biological Activity | Moderate antimicrobial (MIC 32 µg/mL) | Enhanced activity (MIC 8 µg/mL) due to amine-protein interactions |

| logP | 1.5 | 0.9 |

| Mechanistic Insight: The hydroxyl group’s polarity reduces bioavailability but minimizes off-target effects, while the ethanamine analog’s amine enables covalent binding but increases toxicity . |

Q. What experimental design considerations are critical for evaluating the compound’s stability under physiological conditions?

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (retention time shifts >5% indicate instability) .

- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>150°C typical for nitro compounds) .

- Light Sensitivity: Store in amber vials; assess photodegradation under UV-Vis light (λ 254 nm) for 48h .

Q. How can researchers address discrepancies in biological activity data across studies involving similar pyrazole derivatives?

- Meta-Analysis: Compile data from ≥5 studies (e.g., IC50 values for enzyme inhibition) and apply ANOVA to identify outliers .

- Structural Clustering: Use CheS-Mapper to group compounds by substituent patterns; correlate with activity trends .

- Dose-Response Curves: Ensure EC50/IC50 calculations follow Hill equation models (R² >0.95) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.